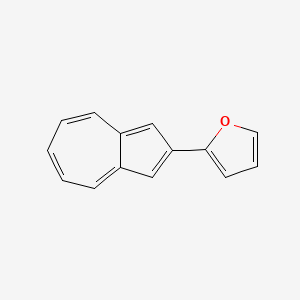
Furan, 2-(2-azulenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(2-azulenyl)-: is a compound that combines the structural features of furan and azulene. Furan is a five-membered aromatic ring containing one oxygen atom, while azulene is a bicyclic aromatic hydrocarbon known for its deep blue color. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(2-azulenyl)- typically involves the reaction of azulene derivatives with furan derivatives. One common method is the cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . This reaction is often carried out under mild conditions, using catalysts such as Lewis acids to facilitate the process.
Industrial Production Methods: While specific industrial production methods for Furan, 2-(2-azulenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Furan, 2-(2-azulenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Furan, 2-(2-azulenyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, derivatives of Furan, 2-(2-azulenyl)- have been studied for their potential as bioactive molecules. These compounds can interact with various biological targets, making them candidates for drug development .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents .
Industry: In the industrial sector, Furan, 2-(2-azulenyl)- and its derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Furan, 2-(2-azulenyl)- involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the presence of the furan ring can facilitate hydrogen bonding and other non-covalent interactions, enhancing its activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
2-(Azulen-2-yl)benzo[b]furan: This compound shares structural similarities with Furan, 2-(2-azulenyl)- but has a benzo[b]furan moiety instead of a simple furan ring.
2,5-Furandicarboxylic acid: Another furan derivative, known for its applications in the production of bio-based polymers.
Uniqueness: Furan, 2-(2-azulenyl)- is unique due to the combination of the furan and azulene rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
654075-85-1 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-azulen-2-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-5-11-9-13(10-12(11)6-3-1)14-7-4-8-15-14/h1-10H |
InChI-Schlüssel |
ONKCQYAVQFCWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
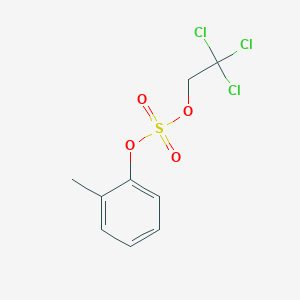
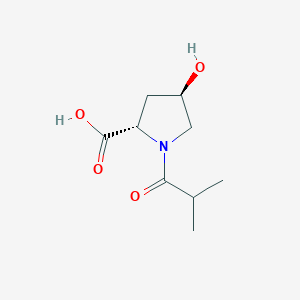
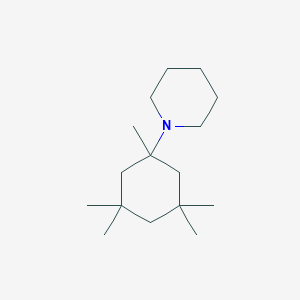
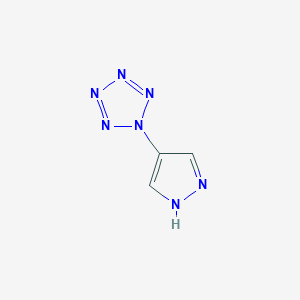
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
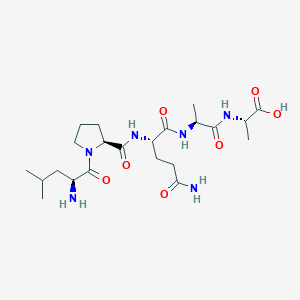
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
